2-(Piperidin-3-YL)acetonitrile
Overview
Description
2-(Piperidin-3-YL)acetonitrile is an organic compound that features a piperidine ring attached to an acetonitrile group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals and natural products . The presence of the acetonitrile group adds a nitrile functionality, which can be useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-YL)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile or its equivalents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated acetonitrile under basic conditions . Another approach involves the reductive amination of 3-piperidone with acetonitrile in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenated acetonitriles and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that modulate neurotransmitter receptors or inhibit enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-YL)acetonitrile: Similar structure but with the nitrile group attached to the fourth position of the piperidine ring.
2-(Pyrrolidin-3-YL)acetonitrile: Contains a pyrrolidine ring instead of a piperidine ring.
2-(Morpholin-3-YL)acetonitrile: Features a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness
2-(Piperidin-3-YL)acetonitrile is unique due to its specific ring structure and the position of the nitrile group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
IUPAC Name |
2-piperidin-3-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVDAZLMBPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624207 | |
Record name | (Piperidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-22-1 | |
Record name | (Piperidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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